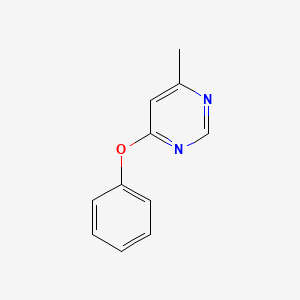
4-Methyl-6-phenoxypyrimidine
Übersicht
Beschreibung
4-Methyl-6-phenoxypyrimidine is a chemical compound with the formula C11H10N2O. It is a pyrimidine derivative, which is a class of organic compounds that are widely used in the field of medicinal chemistry .
Molecular Structure Analysis
4-Methyl-6-phenoxypyrimidine contains a total of 25 bonds; 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ether, and 1 Pyrimidine .Chemical Reactions Analysis
While specific chemical reactions involving 4-Methyl-6-phenoxypyrimidine are not detailed in the available literature, pyrimidine derivatives are known to participate in a variety of chemical reactions. For example, they can undergo reactions with arylglyoxal monohydrates, which are worthwhile synthons in organic synthesis .Physical And Chemical Properties Analysis
4-Methyl-6-phenoxypyrimidine has a molecular weight of 186.21. It has a boiling point of 299.7ºC at 760 mmHg and a density of 1.144 g/cm3 .Wissenschaftliche Forschungsanwendungen
Neuroprotection and Anti-neuroinflammatory Agents
Scientific Field
Pharmaceutical Research and Neurology
Application Summary
4-Methyl-6-phenoxypyrimidine derivatives have been studied for their potential as neuroprotective and anti-neuroinflammatory agents. This application is particularly relevant in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury.
Experimental Procedures
The compounds were synthesized and characterized using mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis. The neuroprotective and anti-neuroinflammatory activities were evaluated through cell viability assays (MTT), ELISA, qRT-PCR, western blotting, and molecular docking.
Results
The results indicated that the triazole-pyrimidine hybrid compounds, including 4-Methyl-6-phenoxypyrimidine derivatives, showed significant anti-neuroinflammatory properties by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells. Some compounds also exhibited promising neuroprotective activity by reducing the expression of endoplasmic reticulum (ER) chaperone BIP and apoptosis marker cleaved caspase-3 .
Antiviral and Anticancer Activity
Scientific Field
Medicinal Chemistry and Virology
Application Summary
Pyrimidine derivatives, including 4-Methyl-6-phenoxypyrimidine, have been recognized for their antiviral and anticancer activities. These compounds are part of a broader class of chemicals that are being explored for therapeutic applications against various diseases.
Experimental Procedures
The synthesis of these compounds follows established protocols, and their biological activities are assessed through in vitro assays against specific viral strains or cancer cell lines.
Results
While specific data on 4-Methyl-6-phenoxypyrimidine was not detailed, pyrimidine derivatives have generally shown efficacy in inhibiting viral replication and reducing the viability of cancer cells, indicating their potential in therapeutic applications .
Antifungal Activities
Scientific Field
Agricultural Chemistry and Mycology
Application Summary
New pyrimidine derivatives have been synthesized and evaluated for their antifungal activities against a variety of phytopathogenic fungi, which is crucial for protecting crops and ensuring food security.
Experimental Procedures
The compounds were synthesized and their antifungal activities were tested in vitro against fourteen different phytopathogenic fungi using standard fungicidal assays.
Results
The synthesized compounds, presumably including 4-Methyl-6-phenoxypyrimidine derivatives, exhibited fungicidal activities. Some were found to be more potent than control fungicides, highlighting their potential as effective antifungal agents .
Protein Kinase Inhibition for Cancer Treatment
Scientific Field
Oncology and Medicinal Chemistry
Application Summary
Pyrimidine derivatives, including 4-Methyl-6-phenoxypyrimidine, have been identified as promising protein kinase inhibitors for cancer treatment. These compounds are considered bioisosteres with purines and have shown significant anticancer activity.
Experimental Procedures
The compounds are synthesized using various chemical reactions and then tested for their ability to inhibit protein kinases in vitro. The assays typically involve measuring the enzymatic activity in the presence of the pyrimidine derivatives.
Results
The pyrimidine derivatives have demonstrated the ability to selectively inhibit protein kinases, which are essential enzymes for controlling cell growth and metabolism. This inhibition can lead to the suppression of tumor cell growth and proliferation .
Ultrasound-Assisted Green Synthesis
Scientific Field
Green Chemistry and Synthetic Chemistry
Application Summary
4-Methyl-6-phenoxypyrimidine has been used in ultrasound-assisted green syntheses of novel pyrimidine derivatives. This method is compared with conventional synthesis methods for its efficiency and environmental impact.
Experimental Procedures
The synthesis involves the reaction of 4-Methyl-6-phenoxypyrimidine with other reagents under ultrasound irradiation. The reaction times and yields are compared with those obtained from traditional synthesis methods.
Results
The ultrasound-promoted reactions have been found to be significantly faster (up to 96 times) and often yield equal or greater amounts of the desired product compared to conventional methods. The synthesized compounds have also shown a pronounced stimulating effect on plant growth .
Neuroprotective and Anti-neuroinflammatory Agents
Scientific Field
Neuropharmacology and Neuroscience
Application Summary
Novel triazole-pyrimidine hybrids, potentially including 4-Methyl-6-phenoxypyrimidine, have been evaluated for their neuroprotective and anti-neuroinflammatory properties, which could be beneficial in treating neurodegenerative diseases.
Experimental Procedures
The compounds were synthesized and characterized, followed by evaluation of their neuroprotective and anti-neuroinflammatory activities using cell viability assays, ELISA, qRT-PCR, western blotting, and molecular docking.
Results
The compounds showed significant anti-neuroinflammatory properties by inhibiting the production of nitric oxide and tumor necrosis factor-α in human microglia cells. They also exhibited neuroprotective activity by reducing the expression of stress and apoptosis markers in human neuronal cells .
Safety And Hazards
The safety data sheet for a similar compound, 4-Methylpyrimidine, indicates that it is a flammable liquid and may damage the unborn child. Precautionary measures include avoiding contact with skin and eyes, not breathing mist/vapors/spray, and keeping away from heat/sparks/open flames/hot surfaces .
Zukünftige Richtungen
Given the wide range of biological activities associated with pyrimidine derivatives, there is potential for the development of new drugs based on these compounds. Future research could focus on the synthesis of novel 4-Methyl-6-phenoxypyrimidine analogs with enhanced biological activities and minimal toxicity .
Eigenschaften
IUPAC Name |
4-methyl-6-phenoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-7-11(13-8-12-9)14-10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQMONCEWNLINK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506680 | |
| Record name | 4-Methyl-6-phenoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-phenoxypyrimidine | |
CAS RN |
55849-46-2 | |
| Record name | 4-Methyl-6-phenoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



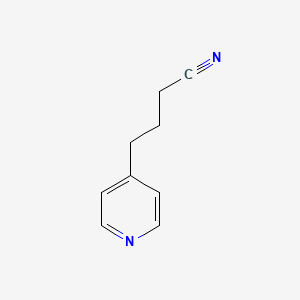
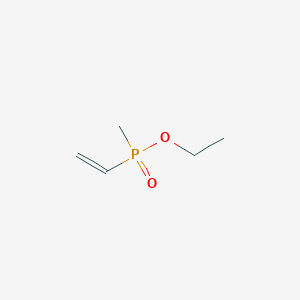
![1-Chloro-3H-benzo[F]chromene-2-carbaldehyde](/img/structure/B1626418.png)
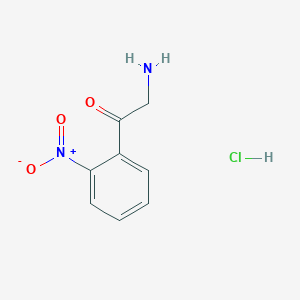
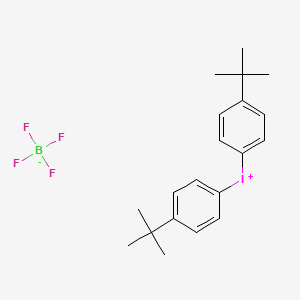
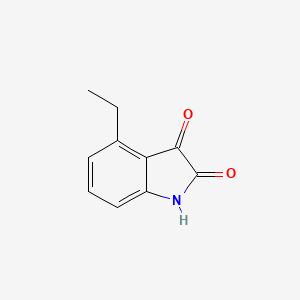
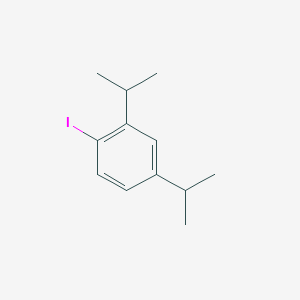
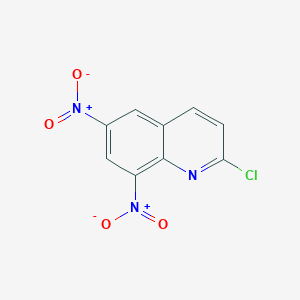
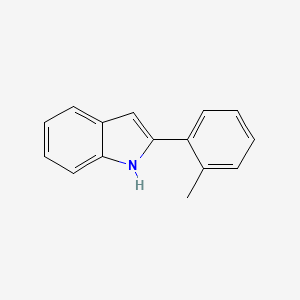
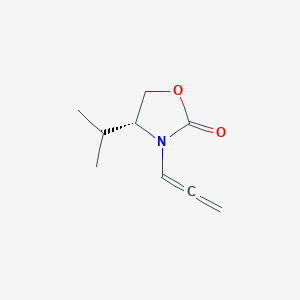
![2-Furan-3-YL-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1626429.png)
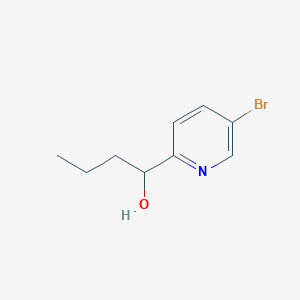
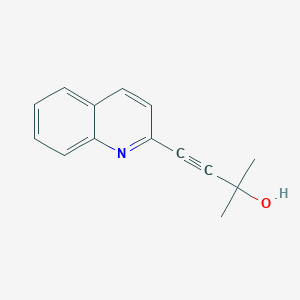
![2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride](/img/structure/B1626436.png)